molecular formula C4H12O4Si4 B1588624 2,4,6,8-Tetramethylcyclotetrasiloxane CAS No. 2370-88-9

2,4,6,8-Tetramethylcyclotetrasiloxane

Cat. No.: B1588624
CAS No.: 2370-88-9
M. Wt: 236.48 g/mol
InChI Key: WZJUBBHODHNQPW-UHFFFAOYSA-N
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Description

2,4,6,8-Tetramethylcyclotetrasiloxane is a cyclic organosilicon compound with the molecular formula (HSiCH₃O)₄. It is a member of the cyclotetrasiloxane family, characterized by a ring structure composed of alternating silicon and oxygen atoms, with methyl groups attached to the silicon atoms. This compound is known for its versatility and is widely used in various industrial and scientific applications .

Mechanism of Action

Target of Action

The primary targets of 2,4,6,8-Tetramethylcyclotetrasiloxane are silica (S) and organic groups (alkyl, alkenyl, perfluoroaryl, epoxy, ether, and ester) capable of bonding with polymers . The compound is used to manufacture modified siloxane with defined hydrogen content and chain quantity .

Mode of Action

This compound interacts with its targets through a process known as hydrosilylation. This involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds . The compound is functionalized to branched organosilicon compounds bearing various numbers of silyl groups with an affinity to silica and organic groups capable of bonding with polymers .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of branched organosilicon compounds. These compounds are regarded as versatile silica modifiers and silane coupling agents for various applications . They are also used as starting materials in the preparation of polymer networks and vapor-deposited coatings .

Result of Action

The molecular and cellular effects of this compound’s action are evident in its applications. For instance, vulcanizates prepared using cyclosiloxane-functionalized rubber showed enhanced rolling resistance and wet skid resistance . This demonstrates the compound’s potential in producing novel “Green Tire” treads .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of silica and organic groups in the environment can affect the compound’s ability to bond with polymers . Additionally, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols .

Biochemical Analysis

Cellular Effects

It’s known that it’s used in the production of silicone polymers and acts as a precursor for the deposition of polysiloxane . The specific effects on cell function, signaling pathways, gene expression, and cellular metabolism are not currently known.

Molecular Mechanism

It’s known to be involved in the synthesis of branched organosilicon compounds . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently known.

Temporal Effects in Laboratory Settings

It’s known that it’s used in the synthesis of branched organosilicon compounds . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6,8-Tetramethylcyclotetrasiloxane can be synthesized through a one-pot procedure involving the functionalization of the compound to branched organosilicon compounds. This process typically involves sequential hydrosilylation of allyltrimethoxysilane followed by olefin or alkyne in the presence of Karstedt’s catalyst. The reaction conditions include simple filtration and drying under reduced pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of commercially available catalysts and reagents. The process is designed to yield high-purity products with precise distribution of functional groups. The compounds are isolated by filtration and drying, ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4,6,8-Tetramethylcyclotetrasiloxane undergoes various chemical reactions, including hydrosilylation, oxidation, and substitution. The hydrosilylation reaction involves the addition of silicon hydrides across multiple bonds, which is fundamental in the synthesis of organosilicon compounds .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include branched organosilicon compounds with various functional groups, such as alkyl, alkenyl, perfluoroaryl, epoxy, ether, and ester groups .

Scientific Research Applications

2,4,6,8-Tetramethylcyclotetrasiloxane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,4,6,8-Tetramethylcyclotetrasiloxane is unique due to its specific ring structure and the presence of methyl groups, which provide it with distinct chemical properties and reactivity. Its ability to undergo hydrosilylation reactions makes it a versatile compound for various industrial and scientific applications .

Properties

InChI

InChI=1S/C4H12O4Si4/c1-9-5-10(2)7-12(4)8-11(3)6-9/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJUBBHODHNQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1O[Si](O[Si](O[Si](O1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870958
Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-
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Molecular Weight

236.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid with an odor like ether; [Air Products MSDS]
Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-
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Record name 2,4,6,8-Tetramethylcyclotetrasiloxane
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Vapor Pressure

7.02 [mmHg]
Record name 2,4,6,8-Tetramethylcyclotetrasiloxane
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CAS No.

2370-88-9
Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-
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Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclotetrasiloxane, 2,4,6,8-tetramethyl-
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Record name 2,4,6,8-tetramethylcyclotetrasiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6,8-Tetramethylcyclotetrasiloxane
Customer
Q & A

Q1: What is the molecular formula and weight of 2,4,6,8-Tetramethylcyclotetrasiloxane?

A1: this compound, often abbreviated as D4H, has the molecular formula C8H24O4Si4 and a molecular weight of 296.62 g/mol. []

Q2: Which spectroscopic techniques are commonly used to characterize D4H?

A2: Researchers frequently employ Fourier Transform Infrared Spectroscopy (FTIR), 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and 29Si NMR spectroscopy to characterize the structure of D4H and its derivatives. [, , , , ]

Q3: What are the advantages of incorporating D4H into polymer matrices?

A3: D4H is utilized in creating polymers with desirable properties for various applications. For instance, it's used in producing ultra-low dielectric constant (ULK) porous SiOCH films for microelectronics. These films exhibit low dielectric constants, crucial for reducing signal delay in integrated circuits. [, ] Additionally, D4H is incorporated into silicone rubber membranes to enhance their oxygen permeability for applications like oxygen enrichment. [, ]

Q4: How does annealing temperature impact the properties of SiOCH films derived from D4H?

A4: Annealing at 300°C leads to a decrease in the dielectric constant (k), a reduction in leakage current density, and an increase in breakdown field strength in SiOCH films prepared from D4H. This improvement is attributed to short-range structural rearrangement and a reduction in defects within the film. [, ]

Q5: Can D4H be used in the synthesis of organic-inorganic hybrid materials?

A5: Yes, D4H serves as a crosslinker in the synthesis of organic-inorganic hybrid materials. For example, it reacts with fatty acid derivatives, such as 10-undecenoyl triglyceride and methyl 3,4,5-tris(10-undecenoyloxy)benzoate, via hydrosilylation to create such hybrids. [] These hybrids have shown potential for optical applications due to their good transparency.

Q6: What is the role of D4H in the preparation of liquid-crystalline elastomers?

A6: D4H functions as a cross-linker in the synthesis of main-chain liquid-crystalline elastomers (MC-LCEs). It reacts with a divinylic nematogen and 1,1,3,3-tetramethyldisiloxane in a platinum-catalyzed hydrosilylation reaction. By varying the D4H concentration, researchers can control the cross-linking density and therefore the properties of the resulting MC-LCEs. []

Q7: What is the environmental fate of D4H and related compounds like phenylmethylsiloxanes?

A8: Studies have explored the presence and fate of D4H and phenylmethylsiloxanes in wastewater treatment plants and biosolids-amended soil. While D4H itself might not be directly detected, related compounds like phenylmethylsiloxanes, used in personal care products, can end up in wastewater. [, ] Sorption to sludge plays a significant role in their removal during wastewater treatment. In soil, hydrolysis is a key degradation pathway for phenylmethylsiloxanes. [, ]

Q8: How does VUV treatment contribute to the formation of micropatterns using D4H?

A9: Vacuum ultraviolet (VUV) treatment enables the creation of precise silica micropatterns on polymer substrates. This is achieved by first modifying the substrate with affinity patterns. Subsequently, this compound (TMCTS) is selectively deposited onto these functionalized areas. The deposited TMCTS is then converted to SiOx via a secondary VUV/(O)-treatment, simultaneously etching the exposed polymer surface. This process results in well-defined SiOx/polymer microstructures. [, ]

Q9: How are D4H and its derivatives quantified in environmental samples?

A10: Researchers employ various analytical techniques to quantify D4H and its derivatives in environmental matrices. These include gas chromatography coupled with mass spectrometry (GC-MS) for separation and detection. []

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